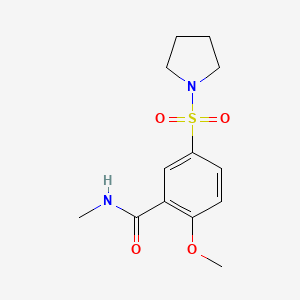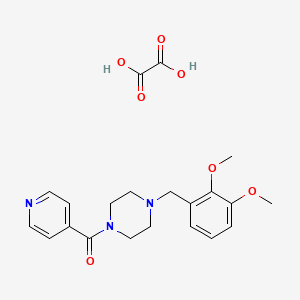![molecular formula C16H18ClN3O4S B5100241 N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide](/img/structure/B5100241.png)
N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide, also known as CNP-PPS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CNP-PPS is a sulfonamide derivative that has been synthesized through a multistep process.
作用机制
The mechanism of action of N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide is not fully understood. However, it is believed that N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide exerts its effects through the inhibition of various signaling pathways, including the NF-κB pathway and the MAPK pathway. N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide has also been shown to modulate the activity of various enzymes, including caspases and cyclooxygenases.
Biochemical and Physiological Effects:
N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide can inhibit the growth and proliferation of cancer cells, reduce the production of pro-inflammatory cytokines, and protect neurons from oxidative stress. In vivo studies have also shown that N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide can reduce tumor growth and inflammation and improve cognitive function in animal models.
实验室实验的优点和局限性
One advantage of using N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide in lab experiments is its high purity and stability. N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide has also been shown to have low toxicity, making it a safe compound to use in research. However, one limitation of using N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide research. One area of research is the development of N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide analogs with improved solubility and bioavailability. Another area of research is the investigation of N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide in combination with other drugs or therapies for cancer treatment and inflammation. Additionally, the mechanism of action of N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide needs to be further elucidated to fully understand its potential therapeutic applications.
合成方法
The synthesis of N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide involves several steps, including the reaction of 4-chloro-2-nitroaniline with propylamine to form 3-[(4-chloro-2-nitrophenyl)amino]propylamine. This intermediate is then reacted with methanesulfonyl chloride to form the final product, N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide. The synthesis of N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide has been optimized to achieve high yields and purity.
科学研究应用
N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide has shown potential in various scientific research applications, including cancer treatment, inflammation, and neuroprotection. In cancer treatment, N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is a common underlying mechanism in many diseases, and N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neuroprotection, N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide has been found to protect neurons from oxidative stress and promote neuronal survival.
属性
IUPAC Name |
N-[3-(4-chloro-2-nitroanilino)propyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O4S/c17-14-7-8-15(16(11-14)20(21)22)18-9-4-10-19-25(23,24)12-13-5-2-1-3-6-13/h1-3,5-8,11,18-19H,4,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLGFCNVBZHXJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCCCNC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,5-dimethoxyphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5100166.png)
![N-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5100172.png)
![4-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5100185.png)


![2-ethoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5100223.png)
![ethyl 1-[(5-bromo-2-furyl)methyl]-3-piperidinecarboxylate](/img/structure/B5100234.png)
![cyclohexyl [4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetate](/img/structure/B5100235.png)
![10-acetyl-3-(4-chlorophenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5100249.png)

![N-(3-methoxyphenyl)-3-[1-(phenylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B5100260.png)
![N-(2-chlorophenyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5100264.png)
![N-[4-(trifluoromethyl)phenyl]cyclobutanecarboxamide](/img/structure/B5100269.png)
